Sulfadoxine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

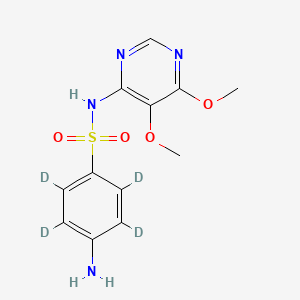

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O4S |

|---|---|

Molecular Weight |

314.36 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |

InChI Key |

PJSFRIWCGOHTNF-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NC=N2)OC)OC)[2H] |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfadoxine-d4: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Sulfadoxine-d4. Designed for professionals in research and drug development, this document delves into the core physicochemical characteristics of this deuterated analogue of the sulfonamide antibiotic, Sulfadoxine. Detailed experimental protocols and a visualization of its parent compound's mechanism of action are included to support further investigation and application.

Core Chemical Properties and Structure

This compound is the deuterated form of Sulfadoxine, where four hydrogen atoms on the phenyl ring are replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Sulfadoxine.

Chemical Structure

The chemical structure of this compound is illustrated below:

IUPAC Name: 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-2,3,5,6-d4[1][2]

SMILES: COC1=C(N=CN=C1OC)NS(=O)(=O)C2=C([2H])C([2H])=C(N)C([2H])=C2[2H]

InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N[1]

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | [1][3][4][5] |

| Molecular Weight | 314.36 g/mol | [1][3] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 187-190 °C | [1] |

| Boiling Point | 522.8 ± 60.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in Acetone, DMSO, Methanol | [1][6] |

| Purity | ≥95% (HPLC), ≥95% atom D | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, providing a foundation for its practical application in a laboratory setting.

Proposed Synthesis of this compound

Step 1: Deuteration of Aniline

This step focuses on the introduction of deuterium atoms onto the aniline ring, which serves as a key precursor.

-

Materials: Aniline, Deuterated Trifluoroacetic Acid (TFA-d), Deuterium Oxide (D₂O).

-

Procedure:

-

In a sealed reaction vessel, dissolve aniline in an excess of deuterated trifluoroacetic acid (TFA-d).

-

Add a catalytic amount of deuterium oxide (D₂O).

-

Heat the mixture at reflux for 16-24 hours. The progress of the hydrogen-deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution until the pH is neutral.

-

Extract the deuterated aniline with an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain aniline-d5. The purity can be assessed by NMR and mass spectrometry.

-

Step 2: Synthesis of this compound from Deuterated Aniline

This part of the synthesis adapts a known procedure for producing Sulfadoxine, utilizing the deuterated aniline from the previous step.

-

Materials: Aniline-d5, Acetic Anhydride, Chlorosulfonic Acid, Thionyl Chloride, 4-amino-5,6-dimethoxypyrimidine, Pyridine.

-

Procedure:

-

Acetylation: React aniline-d5 with acetic anhydride to form acetanilide-d5. This protects the amino group in the subsequent step.

-

Chlorosulfonylation: Treat acetanilide-d5 with an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl-d4 chloride.

-

Condensation: React the 4-acetamidobenzenesulfonyl-d4 chloride with 4-amino-5,6-dimethoxypyrimidine in the presence of a base like pyridine. This reaction couples the two main fragments of the molecule.

-

Hydrolysis: Remove the acetyl protecting group from the product of the previous step by acid or base hydrolysis to yield this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound. The structure and isotopic enrichment should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Quantification of this compound in Human Plasma by UHPLC-MS/MS

The following is a detailed protocol for the analysis of Sulfadoxine and its deuterated internal standard, this compound, in human plasma, adapted from a published method. This method is crucial for pharmacokinetic studies.

-

Materials and Reagents:

-

Sulfadoxine and this compound reference standards.

-

Acetonitrile (MeCN), Methanol (MeOH), Water (LC-MS grade).

-

Formic acid.

-

K₂EDTA human plasma.

-

-

Instrumentation:

-

Waters I class UPLC system.

-

Sciex Triple Quad 6500+ Mass Spectrometer with an ESI+ ion source.

-

ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm).

-

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 5 µL of plasma, add 100 µL of an internal standard working solution (this compound in MeCN/water).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of MeCN/water (1:9, v/v) with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 mL/min.

-

Gradient:

-

0-0.2 min: 25% B

-

0.2-1.0 min: 25-40% B

-

1.0-1.1 min: 40-90% B

-

1.1-1.5 min: 90% B

-

1.5-1.51 min: 90-25% B

-

1.51-1.6 min: 25% B

-

-

Injection Volume: 3 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI+.

-

Quantification Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Sulfadoxine: m/z 311 → 245

-

This compound: m/z 315 → 249[7][]

-

-

Mechanism of Action of Sulfadoxine

Sulfadoxine, the non-deuterated parent compound of this compound, is a sulfonamide antibiotic that is particularly effective against the malaria parasite, Plasmodium falciparum. Its mechanism of action involves the inhibition of a crucial metabolic pathway for the parasite.

Sulfadoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA synthesis and cell replication. By blocking the production of dihydrofolic acid, Sulfadoxine effectively halts the reproductive capabilities of the parasite.[9][10]

This mechanism is selective for the parasite because humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme for its synthesis.

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of Sulfadoxine.

Caption: Mechanism of action of Sulfadoxine in the folate biosynthesis pathway.

Logical Workflow for Pharmacokinetic Analysis

The use of this compound as an internal standard is a critical component of pharmacokinetic studies of Sulfadoxine. The following diagram outlines the logical workflow for such an analysis.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. CN102304094A - Preparation method of sulfadoxine and intermediate thereof - Google Patents [patents.google.com]

- 3. bionauts.jp [bionauts.jp]

- 4. CN105153044A - Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC - Google Patents [patents.google.com]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102617488A - Process for preparing sulfadoxine - Google Patents [patents.google.com]

- 9. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Sulfadoxine-d4 in Modern Analytical Research: A Technical Guide

An in-depth exploration of the application of Sulfadoxine-d4 as a critical internal standard in bioanalytical and pharmacokinetic studies.

Introduction

This compound is a deuterated analog of Sulfadoxine, a sulfonamide antibiotic used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] In the realm of analytical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. This technical guide delves into the core application of this compound as an internal standard in quantitative bioanalysis, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). Its structural similarity and distinct mass difference from the unlabeled parent drug, Sulfadoxine, make it an ideal candidate for improving the accuracy and precision of analytical measurements in complex biological matrices.

The primary utility of this compound lies in its application as an internal standard for the quantification of sulfadoxine in various biological samples, most notably human plasma.[4][5][6][7] This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfadoxine, especially in vulnerable populations such as pregnant women and children receiving treatment for malaria.[5][7][8][9][10][11]

Physicochemical Properties

The key physicochemical properties of Sulfadoxine and its deuterated analog, this compound, are summarized in the table below. The mass difference is fundamental to their differentiation in mass spectrometry.

| Property | Sulfadoxine | This compound |

| Molecular Formula | C₁₂H₁₄N₄O₄S | C₁₂H₁₀D₄N₄O₄S[4][12] |

| Molecular Weight | 310.33 g/mol [1][12] | ~314.35 g/mol [4][12] |

| CAS Number | 2447-57-6[12][13] | 1330266-05-1[4][12] |

| Synonym | Ro 4-4393 | Ro 4-4393-d4[4] |

| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₄)[4] |

Role as an Internal Standard in LC-MS/MS Analysis

In quantitative LC-MS/MS (tandem mass spectrometry) methods, an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be clearly distinguishable by the mass spectrometer.

This compound is an excellent internal standard for sulfadoxine because:

-

It has nearly identical chemical and physical properties to sulfadoxine, ensuring it behaves similarly during sample extraction and chromatographic separation.

-

Its four deuterium atoms give it a mass shift of +4 Da (Daltons) compared to sulfadoxine, allowing for its distinct detection by the mass spectrometer without interfering with the analyte signal.

A typical experimental workflow for the quantification of sulfadoxine in human plasma using this compound as an internal standard is depicted in the following diagram.

Experimental Protocol: Quantification of Sulfadoxine in Human Plasma

The following is a detailed methodology based on a validated UHPLC-MS/MS method for the determination of sulfadoxine in microvolume human plasma samples.[5][6][7]

Reagents and Materials

-

Analytes: Sulfadoxine reference standard, this compound internal standard.[5][6]

-

Solvents: Acetonitrile (MeCN), Methanol, Water (all LC-MS grade).[5][6]

-

Additives: Formic acid, Ammonium formate.[5]

-

Biological Matrix: K₂EDTA human plasma.[5]

Preparation of Standard and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Sulfadoxine and this compound in a suitable solvent (e.g., methanol).

-

Calibration Standards: Serially dilute the Sulfadoxine stock solution with blank plasma to prepare calibration standards. A typical calibration range is 1–200 μg/mL.[5][6][7]

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1000 ng/mL) in a mixture of acetonitrile and water with 0.1% formic acid.[6]

Sample Preparation

-

Aliquot 5 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[5][7]

-

Add a fixed volume of the IS working solution (this compound).

-

Vortex mix the samples.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis. A 200-fold dilution from the initial plasma sample is common.[5]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[5][7]

-

Column: A reverse-phase column, such as an ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).[5][7]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.[5][7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[5][7]

-

Ion Source: Electrospray ionization in positive mode (ESI+).[5][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5][7][14]

Mass Spectrometry Parameters

The MRM mode involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting them, and then detecting a specific product ion for each. This provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulfadoxine (SD) | 311 | 245 |

| This compound (SD-d4) | 315 | 249 |

Data sourced from a validated UHPLC-MS/MS method.[5][7]

The relationship between the precursor and product ions for both the analyte and the internal standard is illustrated in the diagram below.

Data Analysis and Quantification

After data acquisition, the peak areas of the analyte (Sulfadoxine) and the internal standard (this compound) are integrated. A ratio of the analyte peak area to the internal standard peak area is calculated for each sample. A calibration curve is then constructed by plotting this ratio against the known concentrations of the calibration standards. A linear regression model, often weighted by 1/x, is used to fit the data.[5][7] The concentration of sulfadoxine in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

This compound is a vital tool for researchers in the fields of clinical pharmacology and drug development. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic studies of sulfadoxine. The ability to accurately quantify sulfadoxine in small volume biological samples is particularly important for studies involving vulnerable populations and contributes significantly to optimizing malaria treatment and prevention strategies. The methodologies outlined in this guide provide a robust framework for the application of this compound in research settings.

References

- 1. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery | Infectious Diseases Data Observatory [iddo.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound (benzene-d4) | LGC Standards [lgcstandards.com]

- 14. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]

Decoding the Certificate of Analysis for Sulfadoxine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated standard like Sulfadoxine-d4 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the core components of a this compound CoA, detailing the analytical methodologies used and presenting the data in a clear, structured format. Understanding this document is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies where this compound is used as an internal standard.

Compound Information

This section provides fundamental details about the this compound standard.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-Amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-d4 |

| CAS Number | 1330266-05-1[1] |

| Molecular Formula | C₁₂H₁₀D₄N₄O₄S[1] |

| Molecular Weight | 314.35 g/mol [1] |

| Appearance | White to Off-White Solid |

| Storage | Store at 2-8°C, protect from light |

Analytical Data Summary

This section summarizes the key quantitative data that attests to the quality of the standard.

| Analytical Test | Method | Acceptance Criteria | Result |

| Identity | ¹H-NMR, LC-MS/MS | Conforms to structure | Conforms |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Residual Solvents | GC-HS | Meets USP <467> limits | Complies |

| Elemental Analysis | ICP-MS | Conforms to theoretical values ±0.4% | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identity Confirmation by ¹H-NMR and LC-MS/MS

Purpose: To confirm the chemical structure of this compound.

-

¹H-NMR Spectroscopy: The absence of signals in the aromatic region corresponding to the deuterated phenyl group confirms the isotopic labeling. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

-

LC-MS/MS: The mass spectrum should show a parent ion corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure. A common transition monitored is m/z 315 → 249.[2][3]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To quantify the percentage of the main compound and detect any impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Purpose: To determine the percentage of deuterium incorporation and the distribution of isotopologues.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Method: The sample is infused directly or analyzed by LC-MS. The relative intensities of the molecular ions for the unlabeled (d0) and deuterated (d1, d2, d3, d4) species are measured.

-

Calculation: The isotopic purity is calculated from the relative abundance of the d4 isotopologue compared to all other isotopologues.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Purpose: To identify and quantify any residual solvents from the synthesis process.

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A column suitable for volatile organic compounds (e.g., DB-624).

-

Oven Program: A temperature gradient to separate common solvents (e.g., acetone, acetonitrile, dichloromethane).

-

Carrier Gas: Helium or Nitrogen.

-

Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard. The results are compared against the limits set by USP <467>.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Purpose: To confirm the elemental composition of the compound.

-

Method: The sample is combusted, and the resulting gases are analyzed to determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

-

Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.

Visualizations

Workflow for Certificate of Analysis Generation

Caption: Workflow for generating a Certificate of Analysis for this compound.

Decision Pathway for Product Release

Caption: Decision-making process for product release based on CoA results.

References

- 1. agilent.com [agilent.com]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Sulfadoxine-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Sulfadoxine-d4, a deuterated analog of the antimalarial drug Sulfadoxine, serves as a critical internal standard in bioanalytical assays. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of this compound, offering a comprehensive resource for researchers and scientists in the field.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired stable isotope at a specific labeled position. High isotopic purity is crucial for an internal standard as it minimizes signal overlap and interference from unlabeled or partially labeled species, thereby ensuring the precision and accuracy of quantitative analyses. Isotopic enrichment, a related but distinct term, denotes the percentage of a specific isotope at a given atomic position in a molecule.

Quantitative Analysis of this compound

The isotopic purity and enrichment of this compound are typically determined by commercial suppliers and are reported on their certificates of analysis. While specific batch-to-batch variations may occur, the following tables summarize representative quantitative data for commercially available this compound.

Table 1: Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Source |

| Deuterated Forms (d1-d4) | ≥99% | Cayman Chemical |

| Atom Percent D | 98 atom % D | LGC Standards |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀D₄N₄O₄S |

| Molecular Weight | 314.4 g/mol |

| Labeled Positions | Benzene Ring (d4) |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between the isotopologues of a molecule based on their precise mass-to-charge ratios.[2]

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into the LC system to separate this compound from any potential impurities.

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode.

-

Identify the protonated molecular ion of fully deuterated this compound ([M+H]⁺) at m/z 315.

-

Identify and quantify the ion signals corresponding to the lower-deuterated isotopologues (d3, d2, d1) and the unlabeled Sulfadoxine (d0) at m/z 314, 313, 312, and 311, respectively.

-

-

Data Analysis:

-

Integrate the peak areas of all identified isotopologues.

-

Calculate the isotopic purity by expressing the peak area of the d4 isotopologue as a percentage of the sum of the peak areas of all isotopologues.

-

For tandem MS (MS/MS) analysis, a characteristic precursor-to-product ion transition for this compound is m/z 315 → 249.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the location and extent of deuteration.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology for ¹H-NMR:

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.

-

Data Analysis:

-

Identify the residual proton signals in the aromatic region of the spectrum, corresponding to the positions where deuterium substitution was intended.

-

Integrate these residual proton signals and compare them to the integral of a non-deuterated portion of the molecule or an internal standard to calculate the percentage of non-deuterated species.

-

Methodology for ²H-NMR:

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent.

-

Data Acquisition: Acquire a ²H-NMR spectrum.

-

Data Analysis: The resulting spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

Visualizing Key Processes

To further elucidate the context and analysis of this compound, the following diagrams, generated using the DOT language, illustrate the metabolic pathway it influences and a typical experimental workflow for its analysis.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the reliability of quantitative bioanalytical methods. Through the meticulous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, the isotopic integrity of this essential internal standard can be rigorously assessed and confirmed. This guide provides the foundational knowledge and procedural outlines necessary for researchers and drug development professionals to confidently utilize this compound in their studies, ensuring the generation of high-quality, reproducible data.

References

- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isotope distribution: A rose with thorns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Stability of Sulfadoxine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine-d4 is the deuterated analog of Sulfadoxine, an ultra-long-acting sulfonamide antibiotic. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the quantification of Sulfadoxine. The accuracy of such studies relies heavily on the stability of the internal standard under various storage and experimental conditions. This guide delves into the physical and chemical stability of Sulfadoxine, providing a strong framework for handling and studying this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its stability. The table below summarizes key properties for Sulfadoxine.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₄S | [4] |

| Molecular Weight | 310.33 g/mol | [4] |

| Melting Point | 190-194 °C | [5] |

| pKa | 6.16 ± 0.50 | [5] |

| Water Solubility | 209.8 mg/L | [5] |

| Solubility in Organic Solvents | Soluble in acetone, DMSO, and methanol. | [N/A] |

Physical Stability

The physical stability of a drug substance refers to its ability to resist changes in its physical form, such as crystallization or amorphous-to-crystalline transformations.

A study on amorphous Sulfadoxine revealed it to be a good glass former with relatively high physical stability.[6] However, water acts as a potent plasticizer, which can significantly reduce the physical stability of amorphous Sulfadoxine, especially under high humidity conditions.[6] This is a critical consideration for the storage of this compound, particularly if it is in an amorphous state.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is its ability to resist chemical degradation. Based on studies of Sulfadoxine, the primary degradation pathways include photodegradation, microbial degradation, and hydrolysis.[7]

Photodegradation

Photodegradation is a major degradation pathway for Sulfadoxine.[7] Exposure to light can lead to the cleavage of the sulfonamide bond and other photochemical reactions. In aqueous environments, photodegradation is significantly faster and more efficient than microbial degradation, with studies showing 90% degradation of Sulfadoxine within 12 hours under certain conditions.[7]

Microbial Degradation

Microbial degradation of Sulfadoxine also occurs, though at a slower rate than photodegradation.[7] Studies have identified various bacterial strains, such as Pseudomonas stutzeri, capable of degrading sulfonamides.[5] The degradation process can involve hydroxylation, oxidation, and cleavage of the molecule.

Hydrolysis

Sulfadoxine is susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to the cleavage of the sulfonamide bond. This results in the formation of sulfanilic acid and the corresponding aminopyrimidine derivative.

Summary of Degradation Products

The table below lists the major degradation products of Sulfadoxine identified under various conditions. It is anticipated that this compound would generate the corresponding deuterated analogs of these products.

| Degradation Pathway | Degradation Product |

| Hydrolysis | Sulfanilic acid, 4-amino-5,6-dimethoxypyrimidine |

| Photodegradation | Products of bond cleavage, methylation, hydroxylation, oxidation, reduction, and methoxylation |

| Microbial Degradation | Products of bond cleavage, methylation, hydroxylation, oxidation, reduction, and methoxylation |

Experimental Protocols for Stability Testing

This section outlines a general framework for assessing the stability of this compound, based on established methods for Sulfadoxine and other pharmaceuticals.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the intact drug from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The gradient and composition should be optimized to achieve good separation.[8][9]

-

Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 221 nm or 237 nm).[8][9]

-

Internal Standard: If not a self-validation of this compound, a suitable, stable, and structurally similar compound can be used.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).[9]

-

Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.[9]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105 °C).[9]

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.[9]

Samples are analyzed at various time points to track the formation of degradation products and the loss of the parent compound.

Visualizations

General Workflow for Stability Testing

Caption: A general experimental workflow for the stability testing of this compound.

Degradation Pathways of Sulfadoxine

Caption: Major degradation pathways of Sulfadoxine.

Conclusion

While specific stability data for this compound is limited, the extensive information available for Sulfadoxine provides a strong and reliable foundation for its handling and use. The increased bond strength of the C-D bond in this compound suggests that it is likely to be at least as stable, if not more so, than Sulfadoxine. Researchers and drug development professionals should consider the potential for photodegradation, hydrolysis, and microbial degradation when designing experiments and establishing storage conditions. The experimental protocols outlined in this guide offer a comprehensive approach to evaluating the stability of this compound in a scientifically rigorous manner.

References

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. The photo- and microbial degradation kinetics and pathways of sulfadoxine in seawater elucidated by liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to the Solubility of Sulfadoxine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sulfadoxine-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Sulfadoxine, as a close surrogate. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to the parent compound. The guide details experimental protocols for solubility determination and presents relevant biochemical and analytical workflows.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following data for Sulfadoxine has been compiled from various sources to provide a quantitative understanding of its solubility profile in several common laboratory solvents.

Table 1: Quantitative Solubility of Sulfadoxine in Various Solvents

| Solvent System | Temperature | Solubility | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 25°C | 62 mg/mL[1][2] | 199.78 mM[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL[3] | ≥ 322.24 mM[3] |

| Dimethylformamide (DMF) | Not Specified | 50 mg/mL[4] | ~161.12 mM |

| Water | Not Specified | Insoluble[1][2] | - |

| Water | Not Specified | 0.296 mg/mL[5][6] | ~0.95 mM |

| Water (pH 5.5) | 25°C | 186 mg/L (0.186 mg/mL)[7] | ~0.60 mM |

| Water (pH 7.0) | 25°C | 2,387 mg/L (2.387 mg/mL)[7] | ~7.69 mM |

| Ethanol | Not Specified | 0.3 mg/mL[4] | ~0.97 mM |

| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.5 mg/mL[4] | ~1.61 mM |

Note: Molar concentration was calculated based on the molecular weight of Sulfadoxine (310.33 g/mol ).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in drug development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO).

-

Addition of Solute: Add an excess amount of the compound (this compound) to each vial to ensure that a saturated solution is formed and solid compound remains after equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are typically agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the supernatant (saturated solution) from the solid phase. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not adsorb the compound.

-

Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

Sulfadoxine is an antimicrobial agent that targets the folate biosynthesis pathway in parasites like Plasmodium falciparum, the causative agent of malaria.[8] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a key precursor for folic acid synthesis.[5][8] By blocking this step, Sulfadoxine depletes the parasite's supply of folate, which is essential for DNA synthesis and replication, ultimately leading to the parasite's death.[8]

This compound is commonly used as an internal standard for the quantitative analysis of Sulfadoxine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. karger.com [karger.com]

- 8. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 9. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Sulfadoxine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sulfadoxine-d4, a deuterated internal standard crucial for the quantitative analysis of the antimalarial drug Sulfadoxine. This document details its mass spectral data, fragmentation patterns, and the experimental protocols for its detection, aimed at professionals in pharmaceutical research and development.

Quantitative Mass Spectral Data

The use of deuterated internal standards like this compound is a cornerstone of accurate bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Below is a summary of the key quantitative data for both Sulfadoxine and its deuterated analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulfadoxine | C₁₂H₁₄N₄O₄S | 310.33 | 311 | 245 |

| This compound | C₁₂H₁₀D₄N₄O₄S | 314.35 | 315 | 249 |

Table 1: Key Mass Spectrometric Parameters for Sulfadoxine and this compound.[1][2][3]

Fragmentation Pattern of Sulfadoxine

The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) typically follows predictable pathways. The primary fragmentation of Sulfadoxine involves the cleavage of the sulfonamide bond. The common fragment ions observed for sulfonamides include those at m/z 156, 108, and 92[4]. For Sulfadoxine specifically, the transition of the protonated molecule [M+H]⁺ at m/z 311 to the product ion at m/z 247 has been reported[5]. Another significant product ion is observed at m/z 108[5]. For the deuterated internal standard, this compound, the precursor ion [M+H]⁺ is observed at m/z 315, which fragments to a primary product ion at m/z 249[1][2].

The following diagram illustrates the proposed fragmentation pathway for Sulfadoxine.

Caption: Proposed fragmentation pathway of Sulfadoxine.

Experimental Protocol: UHPLC-MS/MS Analysis

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Sulfadoxine and Pyrimethamine in human plasma, utilizing this compound as an internal standard[1][2].

Materials and Reagents

-

Analytes: Sulfadoxine, Pyrimethamine

-

Internal Standards: this compound, Pyrimethamine-d3[1]

-

Solvents: Acetonitrile (MeCN), Methanol, Water (LC-MS grade)[1]

-

Additives: Formic acid, Ammonium formate[1]

-

Matrix: K₂EDTA human plasma[1]

Sample Preparation

A protein precipitation method is employed for sample cleanup:

-

Pipette 5 µL of plasma into a clean tube.

-

Add 20 µL of the internal standard working solution (1000 ng/mL this compound and 10 ng/mL Pyrimethamine-d3 in MeCN-water).

-

Add 175 µL of acetonitrile (MeCN).

-

Vortex mix for 5-10 seconds.

-

Centrifuge at 20,000 rcf for 3 minutes.

-

Dilute the supernatant 5-fold with water.

-

Inject 3 µL of the final solution into the UHPLC-MS/MS system[1].

Chromatographic Conditions

-

UHPLC System: Waters I class UPLC[2]

-

Gradient Program:

-

0-0.2 min: 25% B

-

0.2-1.0 min: 25% to 40% B

-

1.0-1.1 min: 40% to 90% B

-

1.1-1.5 min: 90% B

-

1.5-1.51 min: 90% to 25% B

-

1.51-1.6 min: 25% B[1]

-

-

Injection Volume: 3 µL[1]

Mass Spectrometer Settings

-

Mass Spectrometer: Sciex Triple Quad 6500+[2]

-

Ion Source: Electrospray Ionization (ESI), positive mode[1][2]

-

Quantification Mode: Multiple Reaction Monitoring (MRM)[1][2]

-

Ion Transitions:

Caption: Experimental workflow for sample analysis.

Mechanism of Action of Sulfadoxine

Sulfadoxine acts as an antimetabolite, targeting the folate biosynthesis pathway in parasites like Plasmodium falciparum, the causative agent of malaria[6][7]. Specifically, it competitively inhibits the enzyme dihydropteroate synthase (DHPS)[8][9][10]. This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid. By blocking this step, Sulfadoxine prevents the synthesis of folate, which is vital for the production of nucleotides and subsequent DNA and RNA synthesis, thereby inhibiting parasite replication[8][9].

Caption: Inhibition of folate pathway by Sulfadoxine.

References

- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 9. What is Sulfadoxine used for? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

Commercial Sourcing and Technical Guide for High-Purity Sulfadoxine-d4

For researchers, scientists, and drug development professionals requiring high-purity Sulfadoxine-d4 as an internal standard for pharmacokinetic studies or as a labeled compound in metabolic research, a number of commercial suppliers offer this stable isotope-labeled analog of the antimalarial drug Sulfadoxine. This technical guide provides an overview of available commercial sources, their reported purity specifications, and relevant experimental protocols for its analytical characterization.

Commercial Availability and Purity Specifications

High-purity this compound is available from several reputable suppliers of pharmaceutical reference standards and isotopically labeled compounds. The deuterium labeling is typically on the phenyl ring, resulting in 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-2,3,5,6-d4. The quality of this compound is primarily defined by its chemical and isotopic purity. While a comprehensive certificate of analysis is generally provided upon purchase, publicly available data from various suppliers has been compiled for comparative purposes.

| Supplier | Chemical Purity | Isotopic Purity (Atom % D) | CAS Number | Notes |

| LGC Standards | min 98% | 98 atom % D | 1330266-05-1 | Provides a Certificate of Analysis.[1][2][3] |

| Cayman Chemical | - | ≥99% deuterated forms (d1-d4) | 1330266-05-1 | Intended for use as an internal standard for GC- or LC-MS.[4] |

| CDN Isotopes | - | 98 atom % D | 1330266-05-1 | Certificate of Analysis available for searching on their website.[5] |

| Simson Pharma Limited | High Quality | - | 1330266-05-1 | Accompanied by a Certificate of Analysis.[6][7] |

| BOC Sciences | 95% by HPLC | 95% atom D | 1330266-05-1 | States GMP-compliant and ISO-certified production.[] |

| Pharmaffiliates | - | - | 1330266-05-1 | Listed as a stable isotope product.[9] |

| MedchemExpress | - | - | - | Marketed as a deuterium-labeled internal standard for quantitative analysis.[10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and analytical quality control of high-purity this compound. These are based on established chemical principles and published analytical methods for related compounds, as specific proprietary protocols from commercial suppliers are not publicly available.

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the use of a deuterated starting material, such as aniline-d5, which is then subjected to a series of reactions to build the final molecule. A plausible, though generalized, synthetic pathway is outlined below. The purification of the final product is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species.

Diagram: Generalized Synthesis and Purification Workflow for this compound

References

- 1. This compound | CAS 1330266-05-1 | LGC Standards [lgcstandards.com]

- 2. This compound (benzene-d4) | LGC Standards [lgcstandards.com]

- 3. This compound (benzene-d4) | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | CAS No- 1330266-05-1 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | CAS No- 1330266-05-1 | Simson Pharma Limited [simsonpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantification of Sulfadoxine in Human Plasma Using Sulfadoxine-d4 as an Internal Standard by UHPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfadoxine is a long-acting sulfonamide antibiotic frequently used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2] Therapeutic drug monitoring of sulfadoxine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity. Accurate quantification of drug concentrations in plasma samples is therefore essential. The gold standard for such bioanalytical assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response. Sulfadoxine-d4, a deuterated analog of sulfadoxine, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z).[1][4] This application note provides a detailed protocol for the rapid, sensitive, and robust quantification of sulfadoxine in small-volume human plasma samples using this compound as an internal standard with a UHPLC-MS/MS system.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfadoxine's antimicrobial activity stems from its ability to interfere with the folic acid synthesis pathway in parasites like Plasmodium falciparum.[1] It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial precursor for folate synthesis.[1] Folates are essential for the synthesis of nucleic acids (purines and pyrimidines), and their depletion ultimately halts parasite replication.[1]

Caption: Mechanism of Sulfadoxine action on the folate pathway.

Experimental Protocols

This protocol is based on a validated UHPLC-MS/MS method for the determination of sulfadoxine in microvolume human plasma samples.[3][4]

1. Materials and Reagents

-

Analytes: Sulfadoxine reference standard (European Pharmacopoeia grade), this compound (Internal Standard, I.S.).[3]

-

Solvents: Acetonitrile (LC-MS Optima™ grade), Methanol (LC-MS Optima™ grade), Water (LC-MS Optima™ grade).[3]

-

Chemicals: Formic acid (ACS certified grade).[3]

-

Biological Matrix: K2EDTA human plasma.[3]

2. Equipment

-

UHPLC System: Waters Acquity UPLC I-class system or equivalent.[3]

-

Mass Spectrometer: Sciex Triple Quad 6500+ tandem mass spectrometer or equivalent.[3]

-

Analytical Column: ACE® Excel SuperC18, 50 × 2.1 mm, 1.7 μm.[3][4]

-

Standard laboratory equipment: Pipettes, vortex mixer, microcentrifuge.

3. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Sulfadoxine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sulfadoxine stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile. This solution will be used for protein precipitation.

4. Sample Preparation (Protein Precipitation)

-

Pipette 5 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[3][4]

-

Add the internal standard working solution (this compound in acetonitrile). The ratio of acetonitrile to plasma should be sufficient to ensure complete protein precipitation (e.g., 200-fold dilution of the plasma sample).[3]

-

Vortex the mixture thoroughly for approximately 15-30 seconds.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 3 µL of the processed sample into the UHPLC-MS/MS system.[3]

Caption: Workflow for plasma sample analysis.

5. UHPLC-MS/MS Conditions

Table 1: Chromatographic Conditions [3][4]

| Parameter | Setting |

|---|---|

| Column | ACE® Excel SuperC18 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 40 °C[5] |

| Gradient Elution | 0-0.2 min: 25% B0.2-1.0 min: 25% to 40% B1.0-1.1 min: 40% to 90% B1.1-1.5 min: Hold at 90% B1.5-1.51 min: 90% to 25% B1.51-1.6 min: Hold at 25% B |

Table 2: Mass Spectrometry Conditions [3][4]

| Parameter | Setting |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sulfadoxine Transition | m/z 311.0 → 245.0 |

| This compound Transition | m/z 315.0 → 249.0 |

| Collision Gas | Nitrogen |

| Ion Source Temperature | 300 °C[6] |

| Desolvation Line (CDL) Temp | 250 °C[6] |

Data and Performance Characteristics

The method was validated for linearity, recovery, precision, and accuracy. The results demonstrate that this protocol is suitable for pharmacokinetic studies.

Table 3: Summary of Quantitative Method Validation Data

| Parameter | Sulfadoxine Performance | Reference |

|---|---|---|

| Calibration Curve Range | 1 - 200 µg/mL | [3][4] |

| Regression Model | Linear, weighted by 1/x | [3][4] |

| Mean Recovery (± SD) | 94.3% (± 3.2%) | [3][4] |

| Intra-day Precision (CV%) | < 15% | [7] |

| Inter-day Precision (CV%) | < 15% | [7] |

| Accuracy | Within ±15% of nominal values | [8] |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |[3][4] |

This application note details a validated UHPLC-MS/MS method for the quantification of sulfadoxine in human plasma. The use of a simple protein precipitation step allows for high-throughput analysis with a minimal 5 µL sample volume.[3][4] this compound serves as an excellent internal standard, ensuring high accuracy and precision of the results. The described protocol is robust, sensitive, and well-suited for clinical and pharmacokinetic research, facilitating effective therapeutic drug monitoring of sulfadoxine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

Application Note: Quantification of Sulfadoxine in Human Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sulfadoxine in human urine. The protocol utilizes Sulfadoxine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The straightforward sample preparation, involving a simple dilution step, coupled with the specificity of Multiple Reaction Monitoring (MRM), makes this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Sulfadoxine is a long-acting sulfonamide that is frequently used in combination with pyrimethamine for the treatment and prevention of malaria.[1] Monitoring its concentration in urine is crucial for understanding its pharmacokinetics, assessing patient adherence, and conducting clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby providing superior accuracy and precision. This document provides a detailed protocol for the quantification of sulfadoxine in human urine using LC-MS/MS with this compound.

Experimental Workflow

The overall experimental workflow for the quantification of sulfadoxine in urine is depicted in the following diagram.

Caption: Workflow for Sulfadoxine Quantification in Urine.

Materials and Reagents

-

Sulfadoxine reference standard (Sigma-Aldrich or equivalent)

-

This compound internal standard (Toronto Research Chemicals or equivalent)

-

LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (ACS certified grade or higher)

-

Human urine (drug-free) for calibration standards and quality controls

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions

-

Sulfadoxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sulfadoxine and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Sulfadoxine Working Solutions: Prepare a series of working solutions by serially diluting the sulfadoxine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Preparation of Calibration Standards and Quality Control Samples

-

To 95 µL of drug-free human urine, add 5 µL of the appropriate sulfadoxine working solution to achieve the desired concentrations for the calibration curve and QC samples.

-

Prepare a blank sample by adding 5 µL of the 50:50 acetonitrile/water mixture to 95 µL of drug-free human urine.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of each urine sample, calibration standard, and QC sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Vortex for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient should be developed to ensure separation from matrix components. A starting point could be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B). |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150 °C) |

| Desolvation Temperature | Optimized for the specific instrument (e.g., 400 °C) |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sulfadoxine | 311.1 | 245.1 | 100 | To be optimized |

| This compound | 315.1 | 249.1 | 100 | To be optimized |

Note: The precursor-to-product ion transitions for sulfadoxine and this compound are m/z 311→245 and 315→249, respectively.[2][3]

Data Analysis and Quantification

The quantification of sulfadoxine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically used to fit the data. The concentration of sulfadoxine in the unknown samples is then determined from the calibration curve.

Method Validation

A full method validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of sulfadoxine in human urine. The use of a deuterated internal standard ensures high accuracy and precision, making it a valuable tool for pharmacokinetic and clinical research studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sulfadoxine Analysis in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria. It is also utilized in veterinary medicine to treat or prevent various infections in livestock. The monitoring of sulfadoxine residues in animal tissues is crucial for ensuring food safety and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the sample preparation and analysis of sulfadoxine in tissue homogenates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of Methods

The determination of sulfadoxine in complex biological matrices such as tissue homogenates involves three key stages: 1) Tissue Homogenization , 2) Extraction and Clean-up , and 3) Analytical Quantification .

1. Tissue Homogenization: The initial step involves the mechanical disruption of the tissue structure to release the analyte into a liquid medium. This is typically achieved using high-speed blenders or homogenizers.

2. Extraction and Clean-up: Following homogenization, sulfadoxine is extracted from the homogenate using techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods also serve to remove interfering endogenous substances, ensuring a clean sample for analysis.

-

Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, sulfadoxine can be selectively extracted into the organic phase, leaving interfering substances behind in the aqueous phase.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.

3. Analytical Quantification: The extracted and cleaned-up sample is then analyzed using either HPLC-UV or LC-MS/MS.

-

HPLC-UV: This technique separates the components of a mixture based on their differential partitioning between a stationary phase (in the HPLC column) and a mobile phase. The separated sulfadoxine is then detected by its absorbance of ultraviolet light at a specific wavelength.[1]

-

LC-MS/MS: This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Sulfadoxine is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.[2][3]

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the folic acid synthesis pathway of microorganisms, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. By blocking this step, sulfadoxine prevents the synthesis of folic acid, which is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and some amino acids. The inhibition of this pathway ultimately halts microbial growth and replication.

Caption: Inhibition of Dihydropteroate Synthase by Sulfadoxine.

Experimental Workflow for Sulfadoxine Analysis in Tissue

The overall workflow for the analysis of sulfadoxine in tissue homogenates is depicted below.

Caption: General workflow for sulfadoxine analysis in tissue.

Experimental Protocols

Tissue Homogenization

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Homogenizer (e.g., BeadRuptor, Polytron)

-

Ceramic beads (for bead-based homogenizers)

-

Methanol:water (50:50, v/v) or appropriate buffer

-

Centrifuge

Procedure:

-

Weigh approximately 200 mg of the tissue sample and place it into a 7 mL BeadRuptor tube containing 2.8 mm ceramic beads.[4]

-

Add 1.8 mL of 50:50 (v/v) methanol:water.[4]

-

Homogenize the sample using a BeadRuptor instrument (e.g., one cycle at 5.3 m/sec for 30 seconds).[4]

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge the homogenate at 13,300 rpm for 10 minutes to pellet the cell debris.[4]

-

Collect the supernatant for the extraction procedure.

Extraction and Clean-up Protocols

Materials:

-

Tissue homogenate supernatant

-

Ethyl acetate

-

Hexane

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Procedure:

-

To the supernatant from the homogenization step, add a mixture of ethyl acetate and hexane.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase to be used for HPLC or LC-MS/MS analysis.

Materials:

-

Tissue homogenate supernatant

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Washing solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

SPE manifold

Procedure:

-

Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.

-

Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Loading: Load the tissue homogenate supernatant onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the sulfadoxine from the cartridge with 4 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Analytical Methods

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1M Potassium dihydrogen phosphate buffer (pH 2.2) (45:55 v/v)[5]

-

Flow Rate: 1.5 mL/min[5]

-

Detection Wavelength: 254 nm[5]

-

Injection Volume: 20 µL

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile and Phosphate buffer (pH 2.5) (75:25 v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 5 µL[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 311.1

-

Product Ion (m/z): 156.1, 108.1 (example transitions, should be optimized)

Data Presentation

The performance of different methods for sulfadoxine analysis can be compared using several key parameters. The following tables summarize quantitative data from various studies.

Table 1: HPLC-UV Method Performance

| Parameter | Value | Matrix | Reference |

| Linearity Range | 250 - 1500 µg/mL | Tablet | [5] |

| Limit of Detection (LOD) | 0.05 - 0.11 µg/mL | Bulk Drug | [1] |

| Limit of Quantification (LOQ) | 0.17 - 0.36 µg/mL | Bulk Drug | [1] |

| Recovery | 82-85% | Whole Blood | [1] |

Table 2: LC-MS/MS Method Performance

| Parameter | Value | Matrix | Reference |

| Linearity Range | 50 - 300 ng/mL | Pharmaceutical Formulation | [1][3] |

| Limit of Detection (LOD) | 0.82 ng/mL | Pharmaceutical Formulation | [1][3] |

| Limit of Quantification (LOQ) | 2.73 ng/mL | Pharmaceutical Formulation | [1][3] |

| Recovery | 86-104% | Poultry Meat | [6][7] |

| Accuracy | 99.99% - 100.11% | Pharmaceutical Formulation | [1][3] |

Table 3: Recovery of Sulfadoxine from Spiked Tissue Samples

| Tissue Type | Extraction Method | Recovery (%) | Reference |

| Chicken Liver | QuEChERS | 86 - 104 | [7] |

| Poultry Meat | Liquid-Liquid Extraction | Not specified, but within acceptable limits | [6] |

| Pig Liver | Not specified | Stable during frozen storage | [8] |

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the sample preparation and analysis of sulfadoxine in tissue homogenates. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the analysis. For routine monitoring where higher concentrations are expected, HPLC-UV can be a cost-effective option. For analyses requiring high sensitivity and confirmation, such as residue analysis in food products, LC-MS/MS is the preferred method. Proper validation of the chosen method in the specific tissue matrix is essential to ensure accurate and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and sensitive LC-MS/MS method for the determination of multi-class residues of antibiotics in chicken liver [scielo.org.za]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]